molecular formula C16H19N3O6 B2594065 3-(1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-17-3

3-(1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2594065
CAS No.: 2034269-17-3
M. Wt: 349.343
InChI Key: ATKGNUXPFDADEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of semi/thio carbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final product is then prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group is a critical and valuable core of a variety of biologically active molecules . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : A practical synthesis of (3 S,6 R)-1,3-dibenzyltetrahydro-1 H-furo[3,4- D]imidazole-2,4-dione, an important intermediate in the synthesis of biotin, has been achieved using a compound structurally similar to 3-(1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione (Kale, Puranik, & Deshmukh, 2007).

  • Anticancer Properties : Novel derivatives of spirohydantoin, which are structurally related to the compound , have shown potential as cancer therapeutic agents. They have exhibited dose- and time-dependent cytotoxic effects on human leukemic cell lines (Kavitha et al., 2009).

  • Potential Anticancer Agents : Synthesized analogs of imidazolidine-2,4-diones have demonstrated in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

  • Synthesis and Application in Supramolecular Chemistry : Glycolurils, which include imidazolidine-2,4-dione derivatives, have applications in pharmacology, explosives, and as gelators. They are also used as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

  • N-Heterocyclic Carbene Precursors : These compounds serve as precursors for N-heterocyclic carbenes, with applications in the study of molecular stability and structure (Hobbs et al., 2010).

  • Antimicrobial and Antifungal Activities : Compounds containing azetidinone and thiazolidinone moieties linked to the indole nucleus, which are structurally similar to the compound , have shown significant antimicrobial and antifungal activities (Saundane & Walmik, 2013).

  • DNA Binding Studies : Imidazolidine derivatives have been studied for their DNA binding affinity, which is relevant in the context of their potential as anti-cancer drugs (Shah et al., 2013).

Future Directions

The future directions of research on this compound could involve further exploration of its potential biological activities, including its anti-cancer, anti-fungal, and anti-bacterial properties . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Properties

IUPAC Name

3-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-23-11-5-4-10(13(24-2)14(11)25-3)15(21)18-7-9(8-18)19-12(20)6-17-16(19)22/h4-5,9H,6-8H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKGNUXPFDADEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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